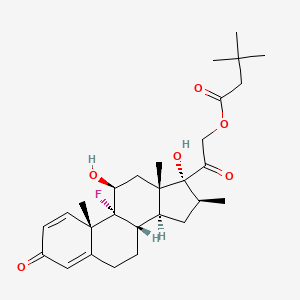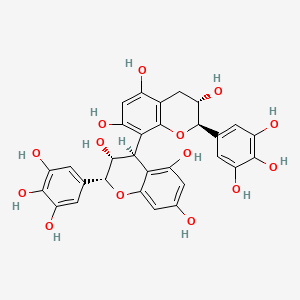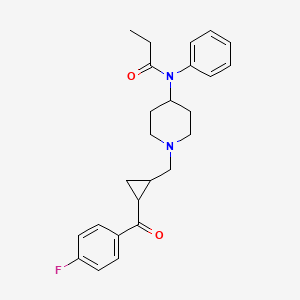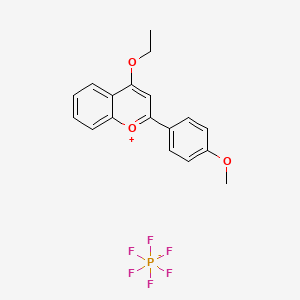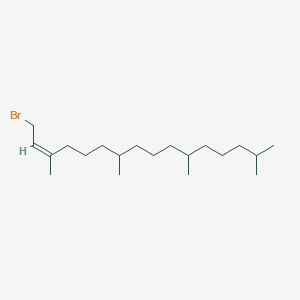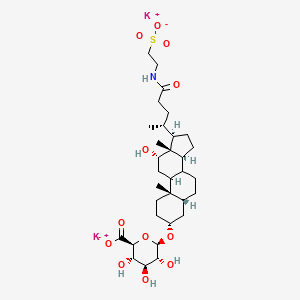
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt: is a complex organic compound with the molecular formula C32H51K2NO12S and a molecular weight of 752.008 g/mol . It is an impurity of cholic acid, a choleretic produced by and isolated from liver cells
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves multiple steps, starting from cholic acid. The process includes hydroxylation, glucuronidation, and sulfonation reactions. The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
科学的研究の応用
作用機序
The mechanism of action of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves its interaction with specific molecular targets and pathways. It primarily affects bile acid receptors and transporters, influencing bile acid metabolism and homeostasis. The compound’s effects on cellular processes are mediated through its binding to these targets, leading to changes in gene expression and enzyme activity.
類似化合物との比較
Cholic Acid: A primary bile acid involved in the emulsification of fats.
Chenodeoxycholic Acid: Another primary bile acid with similar functions.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness: 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt is unique due to its specific hydroxylation and glucuronidation patterns, which confer distinct chemical and biological properties. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research applications.
特性
分子式 |
C32H51K2NO12S |
|---|---|
分子量 |
752.0 g/mol |
IUPAC名 |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C32H53NO12S.2K/c1-16(4-9-24(35)33-12-13-46(41,42)43)20-7-8-21-19-6-5-17-14-18(10-11-31(17,2)22(19)15-23(34)32(20,21)3)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-23,25-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17-,18-,19?,20-,21+,22?,23+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1 |
InChIキー |
MMOOHENTEBMFGJ-PYRBBINHSA-L |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


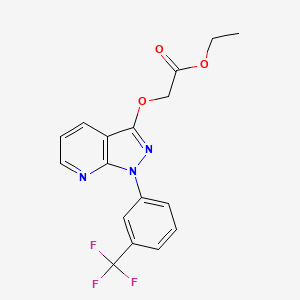
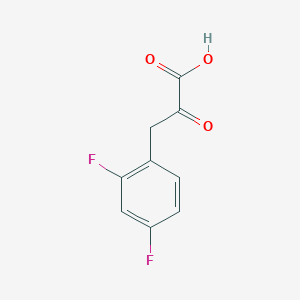
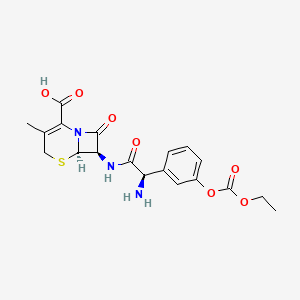
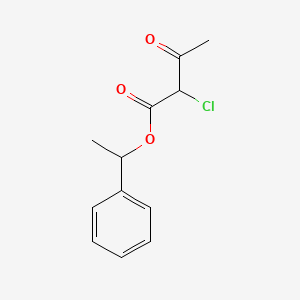

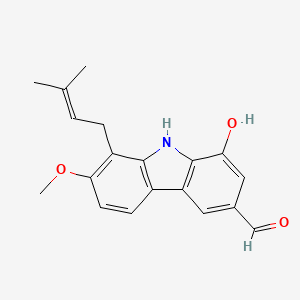
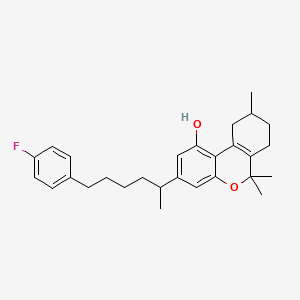
![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
